molecular formula C14H12O4 B13809452 2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid CAS No. 50835-99-9

2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid

Cat. No.: B13809452
CAS No.: 50835-99-9
M. Wt: 244.24 g/mol
InChI Key: RVGMFKLEXMKLDX-UHFFFAOYSA-N
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Description

2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a benzodioxole ring fused with a methyl-substituted benzene ring and an acetic acid moiety. Benzodioxole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed C-H functionalization followed by intramolecular oxidative C-O coupling reactions. For instance, the reaction of N-phenylacetamides with appropriate aryl substrates in the presence of palladium acetate, potassium persulfate, and trifluoromethanesulfonic acid can yield the desired benzodioxole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzodioxole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. Its ability to inhibit COX enzymes and its potential cytotoxic effects make it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

50835-99-9

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid

InChI

InChI=1S/C14H12O4/c1-14(8-13(15)16)17-11-6-9-4-2-3-5-10(9)7-12(11)18-14/h2-7H,8H2,1H3,(H,15,16)

InChI Key

RVGMFKLEXMKLDX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC3=CC=CC=C3C=C2O1)CC(=O)O

Origin of Product

United States

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